6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
6-Chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with multiple functional modifications:
- 4-Methyl group: Enhances structural stability and modulates electron distribution.
- 7-Hydroxy group: Facilitates hydrogen bonding and chelation properties.
- 8-[(4-Ethyl-1-piperazinyl)methyl]: A piperazine-based side chain with an ethyl group, likely enhancing solubility and biological receptor interactions.
This compound’s molecular formula is approximately C₁₇H₂₁ClN₃O₃ (calculated based on structural analogs), with a molecular weight of ~357.87 g/mol.
Properties
IUPAC Name |
6-chloro-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-3-19-4-6-20(7-5-19)10-13-16(22)14(18)9-12-11(2)8-15(21)23-17(12)13/h8-9,22H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPMQYFRYJEINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a chloro substituent, hydroxy group, and a piperazine moiety, contributing to its potential pharmacological properties. Coumarins are known for their roles in various biological processes, including antimicrobial, anti-inflammatory, and anticoagulant activities.
Chemical Structure and Properties
The molecular formula of this compound is C17H22ClN2O3. The presence of functional groups such as hydroxyl (-OH) and chloro (-Cl) enhances its reactivity and biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 2.369 |
Biological Activities
Research has shown that coumarin derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Coumarins have been reported to possess significant antimicrobial properties against various pathogens. The specific activity of this compound requires further investigation to establish its efficacy against specific microbial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, related coumarin derivatives have demonstrated cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating potency in inhibiting cell growth .
- Interaction with Cytochrome P450 Enzymes : The compound's mechanism of action may involve the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can potentially enhance the bioavailability of co-administered drugs by altering their metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and its analogs:
Impact of Substituents on Properties
Piperazine vs. Simpler Amines
- The 8-[(4-ethyl-1-piperazinyl)methyl] group in the target compound improves aqueous solubility compared to dimethylamino analogs (e.g., ) due to piperazine’s ability to form hydrogen bonds and chelate metal ions .
Chloro and Hydroxy Groups
- The 6-chloro and 7-hydroxy substituents work synergistically: Chloro withdraws electrons, stabilizing the aromatic ring, while the hydroxy group enables interactions with biological targets (e.g., enzymes, DNA) .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| Solvent | 95% Ethanol | DMF increases byproduct risk |
| Temperature | 80–90°C | <70°C slows reaction kinetics |
| Reaction Time | 4–6 hours | >8 hours promotes degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
